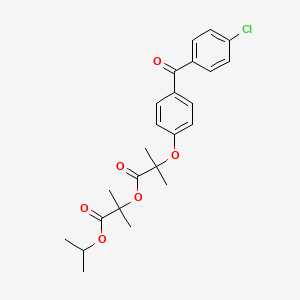

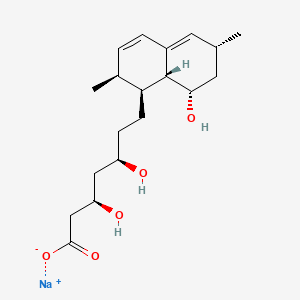

![B601790 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 1227380-90-6](/img/structure/B601790.png)

1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Vue d'ensemble

Description

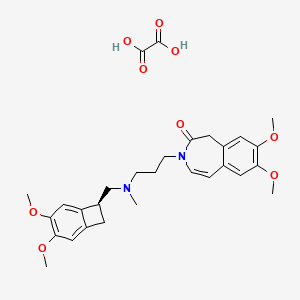

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a benzimidazole ring, a dihydropyridine ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the dihydropyridine ring, and the carboxylic acid group. The benzimidazole ring is a fused aromatic ring system that is a key component of many biologically active compounds . The dihydropyridine ring is a heterocyclic compound, and its derivatives are often used in medicinal chemistry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid could undergo reactions typical of this functional group, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Gastrointestinal Disorders Treatment

Omeprazole pyridone acid: is widely used in the treatment of gastrointestinal disorders due to its ability to reduce gastric acid secretion. It is effective in managing conditions such as duodenal ulcers , gastric ulcers , NSAID-associated ulcers , reflux esophagitis , and symptomatic gastroesophageal reflux disease (GERD) , which includes symptoms like heartburn and regurgitation .

Bioequivalent Drug Development

The compound has been utilized in the development of bioequivalent drug formulations. A study described the creation of a generic enteric form of omeprazole that is bioequivalent to the brand-name product. This involves ensuring that the generic product matches the reference drug in terms of rate and extent of absorption, which is critical for efficacy and safety .

Pharmacological Research

Omeprazole pyridone acid’s role in pharmacological research is significant due to its involvement in nitrogen heterocycles, which are crucial pharmacophores in drug design. Pyridine derivatives, like omeprazole pyridone acid, exhibit various pharmacological properties because of their physiochemical characteristics such as water solubility, weak basicity, chemical stability, and protein-binding capacity. These properties make them attractive targets for synthesizing bioactive molecules .

Solid Dosage Form Design

Research has been conducted on the design and development of solid dosage forms containing omeprazole pyridone acid. These studies focus on the formulation’s resilience in different pH environments and its disintegration rate, which is essential for the controlled release of the medication in the small intestine .

Stability Testing

Omeprazole pyridone acid is also a subject of stability testing under various conditions. This is crucial for determining the shelf life and safety of pharmaceutical products containing the compound. Stability studies assess factors like dissolution profiles, acid-resistance, buffer stage tests, impurity assays, and microbiological purity .

Enteric Coating Technology

The compound is used in the development of enteric coating technologies for capsules. This technology ensures that the medication is protected from the acidic environment of the stomach and only releases the active ingredient when it reaches the more neutral pH of the small intestine .

Bioavailability Studies

Omeprazole pyridone acid is involved in bioavailability studies to compare generic and innovative drug systems. These studies are vital to confirm that patients receive the same therapeutic benefits from generic drugs as they do from the original branded drugs .

Natural Product Synthesis

Finally, omeprazole pyridone acid is part of the exploration in natural product synthesis. Researchers aim to isolate derivatives with medicinal interest from natural sources, leveraging the interesting molecular architecture of pyridine-based compounds for future pharmacological applications .

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . The mode of action of these compounds can vary widely depending on the specific derivative and target .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole-containing compounds are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The synthesis of imidazole-containing compounds can be influenced by environmental conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-8-7-19(13(15(21)22)9(2)14(8)20)16-17-11-5-4-10(23-3)6-12(11)18-16/h4-7H,1-3H3,(H,17,18)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVIAIZPAAQCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C(C1=O)C)C(=O)O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744076 | |

| Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

CAS RN |

1227380-90-6 | |

| Record name | Omeprazole pyridone acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227380906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMEPRAZOLE PYRIDONE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGN29LQK5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.